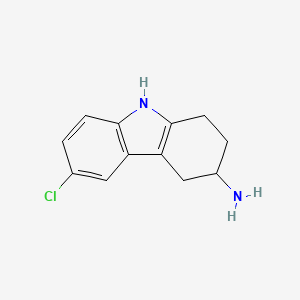

6-氯-2,3,4,9-四氢-1H-咔唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a compound that has gained attention in recent years due to its potential. It is thought to work by blocking the activity of an enzyme called SirT1, which is involved in controlling the removal of the abnormal huntingtin protein . It can also be used as human papillomaviruses inhibitors .

Molecular Structure Analysis

The molecular formula of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is C12H13ClN2 . The average mass is 220.698 Da and the monoisotopic mass is 220.076721 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 405.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.7±3.0 kJ/mol and the flash point is 198.9±28.7 °C . The index of refraction is 1.683 and the molar refractivity is 63.8±0.3 cm3 .科学研究应用

不对称合成

6-氯-2,3,4,9-四氢-1H-咔唑-3-胺用于不对称合成,特别是在生产N-[(1R)-6-氯-2,3,4,9-四氢-1H-咔唑-1-基]-2-吡啶甲酰胺时,这是一种潜在的治疗人类乳头状瘤病毒感染的药物。这种合成涉及不对称还原胺化反应,并显示出高的对映选择性 (Boggs et al., 2007)。

还原胺化中的催化作用

该化合物在催化中发挥作用,特别是在铱催化的对称直接还原胺化反应中起作用,用于合成四氢-1H-咔唑-1-酮的生物活性化合物。这种应用展示了它在(tetrahydro-1H-咔唑-1-基)胺系列中创造生物活性化合物的用途 (Lyubimov et al., 2015)。

对映选择性反应

它被用于对映选择性醚化/胺化反应。这些反应对于获取4-取代-2,3,4,9-四氢-1H-咔唑至关重要,显示了该化合物在多功能化学转化中的作用 (Abualnaja et al., 2021)。

有机电子学中的光学性质

该化合物的衍生物,如手性咔唑基二氮杂[6]螺旋烯,已被研究其光学性质和在不对称合成和有机电子学中的潜在应用。这些研究突显了它在开发新材料用于技术应用中的作用 (Bucinskas et al., 2015)。

化酶合成

在药物如拉马替罗的化酶合成中,6-氯-2,3,4,9-四氢-1H-咔唑-3-胺被用作中间体。这种合成利用脂肪酶和氧化还原酶,展示了该化合物在生物催化中的实用性 (Busto et al., 2012)。

荧光和检测应用

该化合物已被用于制备用于检测Al3+等离子的荧光探针,展示了它在分析化学和细胞成像应用中的用途 (Gao et al., 2019)。

席夫碱的合成

它参与了新型席夫碱的合成,这对于光学表征和在有机发光二极管(OLEDs)中的潜在应用至关重要 (Çiçek et al., 2018)。

抗肿瘤活性

该化合物的衍生物已被研究其体外抗肿瘤活性,表明其在开发新的抗癌治疗药物中的潜力 (Murali et al., 2017)。

胺化和酰胺化反应

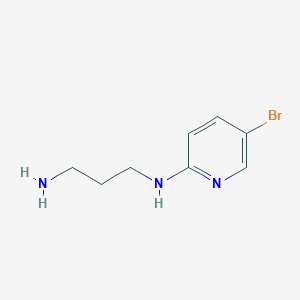

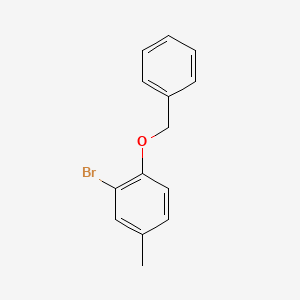

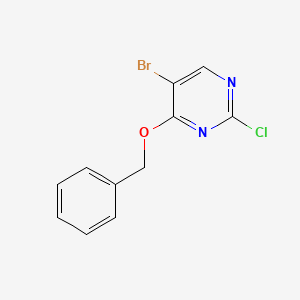

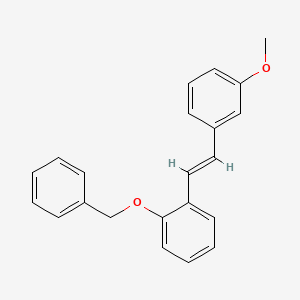

该化合物在各种含溴杂环的胺化和酰胺化反应中起关键作用,进一步展示了它在有机合成中的多功能性 (Sergeev et al., 2005)。

溶液相光物理学

它已被用于研究新型荧光物质的溶液相光物理学,展示了它在理解分子相互作用和光物理性质中的相关性 (Ghosh et al., 2013)。

作用机制

Target of Action

A related compound, 6-chloro-2,3,4,9-tetrahydro-1h-carbazole-1-carboxamide, is known to block the activity of an enzyme calledSirT1 . SirT1 is thought to be involved in controlling the removal of certain proteins in cells .

Mode of Action

It can be inferred from the related compound that it might work byblocking the activity of its target enzyme , thereby influencing the removal of certain proteins in cells .

Biochemical Pathways

Given its potential interaction with the sirt1 enzyme, it may influence pathways related toprotein degradation .

Result of Action

Based on its potential interaction with the sirt1 enzyme, it may result in thereduced levels of certain proteins in cells .

安全和危害

属性

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1,3,5,8,15H,2,4,6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODQGEOXSNZRGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432955 |

Source

|

| Record name | 1H-Carbazol-3-amine, 6-chloro-2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147008-96-6 |

Source

|

| Record name | 1H-Carbazol-3-amine, 6-chloro-2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)

![(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester](/img/structure/B1278124.png)